Benzophenone, 3,5-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzophenone, 3,5-dihydroxy- is an organic compound belonging to the class of aromatic ketones known as benzophenones. It is characterized by the presence of two hydroxyl groups attached to the benzene rings at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Benzoyl Chloride Method: This method involves the reaction of benzoyl chloride with phenol in the presence of anhydrous aluminum chloride as a catalyst.
Benzoic Acid Method: In this method, benzoic acid is reacted with phenol in the presence of a dehydrating agent such as phosphorus pentoxide.
Trichlorotoluene Method: This method involves the reaction of trichlorotoluene with phenol in the presence of a catalyst such as ferric chloride.
Industrial Production Methods: Industrial production of benzophenone, 3,5-dihydroxy- typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Types of Reactions:
Oxidation: Benzophenone, 3,5-dihydroxy- can undergo oxidation reactions to form quinones.
Reduction: This compound can be reduced to form hydroxybenzophenones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens (chlorine, bromine), catalysts (ferric chloride).
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroxybenzophenones.
Substitution: Substituted benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
Benzophenone, 3,5-dihydroxy- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzophenone, 3,5-dihydroxy- involves its ability to absorb UV radiation and convert it into less harmful energy forms. This property makes it an effective UV filter in sunscreens and other products . Additionally, benzophenone derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzophenone, 3,5-dihydroxy- can be compared with other similar compounds, such as:
Oxybenzone (Benzophenone-3): Oxybenzone is widely used in sunscreens and personal care products for its UV-absorbing properties.
Dioxybenzone (Benzophenone-8): Dioxybenzone is another UV filter used in sunscreens, known for its ability to absorb both UVB and short-wave UVA radiation.
Sulisobenzone (Benzophenone-4): Sulisobenzone is used in sunscreens and cosmetics for its UV-absorbing properties.
Uniqueness: Benzophenone, 3,5-dihydroxy- is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to other benzophenone derivatives. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
38009-30-2 |
---|---|
Molekularformel |
C13H10O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
(3,5-dihydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10O3/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,14-15H |
InChI-Schlüssel |
VABRJGOVVLYNCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.